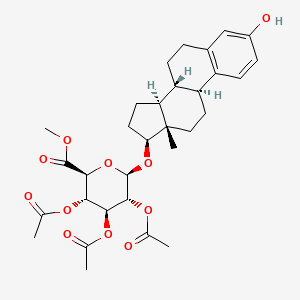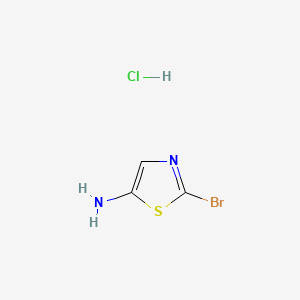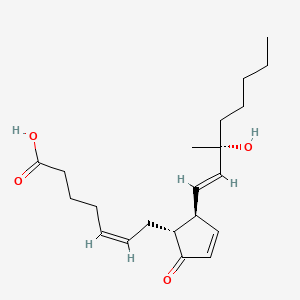
11-Mercaptoundecanoic Acid-d20
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Mercaptoundecanoic Acid, also known as MUA or MUDA, is an organic compound . It is a fatty acid with a thiol group and is colorless to pale yellow liquid with a distinctive thiol odor . It is formally similar to other fatty acids, but one of its hydrogen atoms is replaced by a thiol (-SH) group .
Synthesis Analysis
11-Mercaptoundecanoic Acid can be synthesized through the reaction of acetyl thiooctanoic acid or octyl bromide magnesium with sulfur . In the reaction, acetyl thiooctanoic acid or octyl bromide magnesium reacts with sulfur to produce 11-Mercaptoundecanoic Acid .
Molecular Structure Analysis
The molecular formula of 11-Mercaptoundecanoic Acid is C11H22O2S . It has a long alkane chain and carboxyl containing thiols that are highly packed and form a self-assembled monolayer (SAM) .
Chemical Reactions Analysis
11-Mercaptoundecanoic Acid can act as a surface active agent for surface treatment . Its molecular structure contains a thiol group and a carboxyl group, which gives it good surface activity, improving wettability and dispersibility .
Physical And Chemical Properties Analysis
The physical and chemical properties of 11-Mercaptoundecanoic Acid include a molecular weight of 218.36, a density of 0.998±0.06 g/cm3 (Predicted), a melting point of 46-50 °C (lit.), a boiling point of 159 °C (Press: 1 Torr), and a flash point of 110°C .
Wissenschaftliche Forschungsanwendungen
Corrosion Protection
11-Mercaptoundecanoic Acid is utilized in the bio-inspired in situ fabrication of coatings on stainless steel (SS304) for corrosion protection. This method involves coating SS304 with a reactive biopolymer, Polydopamine (PDA), followed by the attachment of 11-Mercaptoundecanoic Acid molecules. The coating demonstrates excellent corrosion resistance, particularly in limiting the infiltration of chloride ions (Sun, Lei, Liu, Fan, & Sun, 2018).
Cellular Imaging
A novel method for synthesizing wavelength-tunable luminescent gold nanoparticles using 11-mercaptoundecanoic acid has been developed. These nanoparticles show potential in cellular luminescence labeling and imaging, indicating a significant application in the field of biological research (Zhang, Xu, Li, & Kong, 2013).
Spectroscopic Characterization
11-Mercaptoundecanoic Acid is instrumental in the spectroscopic characterization of interfacial fluid molecular structure near solid substrates. It aids in investigating the structure of residual ultrathin D20 films on alkanethiolate self-assembled monolayers (SAMs) (Tiani, Yoo, Mudalige, & Pemberton, 2008).
Interaction with Probe Molecules
The gas-phase adsorption of 11-mercaptoundecanoic acid on Ni(111) in ultrahigh vacuum was studied to understand its interaction with polar and nonpolar probe molecules. This research provides insights into the surface chemistry and interaction dynamics of 11-mercaptoundecanoic acid (Vogt, Han, & Beebe, 1997).
Chemical Sensing
11-Mercaptoundecanoic acid is used in the synthesis of water-soluble fluorescent gold nanoclusters, which serve as sensors for detecting metal ions like Cr3+ and Cr6+. These findings are significant for environmental monitoring and chemical sensing applications (Sun, Zhang, & Jin, 2013).
Integrated Logic Gate and Sensing
Utilizing 11-mercaptoundecanoic acid as a reducing agent and protective ligand, fluorescent Ag/Au bimetallic nanoclusters were prepared. These have applications in creating integrated logic gates and specific fluorescence turn-on assays for sensing histidine and cysteine (Sun, Yang, Zhao, Chen, & Yang, 2015).
Wirkmechanismus
11-Mercaptoundecanoic Acid has been used as a self-assembled monolayer (SAM) which has a long alkane chain and carboxyl containing thiols . It is highly packed and has self-organized surface monolayers . It is a pH responsive ligand which facilitates the dispersion of nanoparticles into water and solvent based media .
Safety and Hazards
Zukünftige Richtungen
Recently, 11-Mercaptoundecanoic Acid has attracted attention as a promising passivation agent of Ag nanowire (NW) network electrode for corrosion inhibition . The underneath mechanism has not been elaborated . This work can contribute to finding a better passivation agent in the strategy of corrosion protection of Ag NW network electrode .
Eigenschaften
CAS-Nummer |
170942-42-4 |
|---|---|
Produktname |
11-Mercaptoundecanoic Acid-d20 |
Molekularformel |
C11H22O2S |
Molekulargewicht |
238.477 |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosadeuterio-11-sulfanylundecanoic acid |
InChI |
InChI=1S/C11H22O2S/c12-11(13)9-7-5-3-1-2-4-6-8-10-14/h14H,1-10H2,(H,12,13)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 |
InChI-Schlüssel |
GWOLZNVIRIHJHB-KHKAULECSA-N |
SMILES |
C(CCCCCS)CCCCC(=O)O |
Synonyme |
11-Mercaptoundecanoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-d20 _x000B_Acid; 11-Thioundecanoic Acid-d20; ω-Mercaptoundecanoic Acid-d20; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




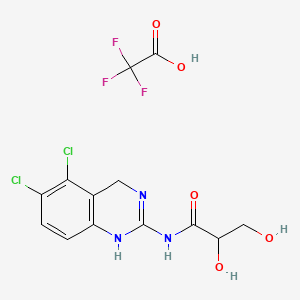
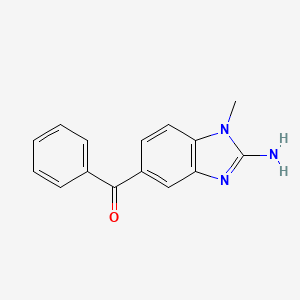
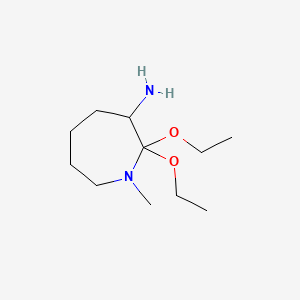
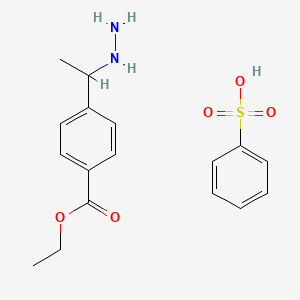
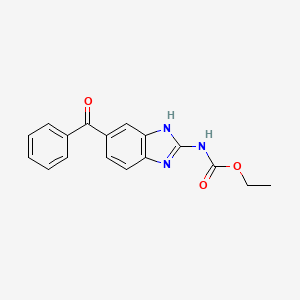
![N-[2-(Isopropylsulfanyl)-3-pyridinyl]formamide](/img/structure/B585934.png)
![1-Butyl-2,3,3-trimethyl-3H-benzo[E]indol-3-ium perchlorate](/img/structure/B585936.png)

